An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-(But-2-yn-1-yloxy)-5-chloropyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. We will explore the theoretical basis for the observed chemical shifts and coupling constants, supported by predictive models and comparative data from related structural motifs. Furthermore, this guide outlines a robust, step-by-step experimental protocol for acquiring high-quality NMR data for this compound, ensuring reproducibility and accuracy. Visual aids, including molecular structure diagrams and data tables, are provided to facilitate a clear understanding of the spectral assignments.
Introduction: The Significance of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The title compound, 2-(But-2-yn-1-yloxy)-5-chloropyrimidine, incorporates a reactive butynyl group and a halogenated pyrimidine core, making it a promising scaffold for further chemical modification and a candidate for biological screening.
Accurate structural confirmation is paramount in the synthesis and development of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical tools for the unambiguous determination of molecular structure in solution.[2] This guide will provide an in-depth analysis of the ¹H and ¹³C NMR spectra, which are crucial for verifying the identity and purity of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. Based on the structure of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine, we can predict the chemical shifts (δ) and multiplicity of each proton signal.
Analysis of Proton Environments
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Pyrimidine Protons (H-4 and H-6): The two protons on the pyrimidine ring are in distinct chemical environments. Due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent, these protons are expected to be significantly deshielded, appearing in the aromatic region of the spectrum. They should appear as two distinct singlets, as they are not coupled to each other.
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Methylene Protons (-O-CH₂-): The methylene protons adjacent to the oxygen atom are deshielded due to the electronegativity of the oxygen. They are also coupled to the methyl protons of the butynyl group through the triple bond (long-range coupling), which may result in a narrow quartet or a slightly broadened singlet.
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Methyl Protons (-C≡C-CH₃): The methyl protons at the terminus of the butynyl group are in a relatively shielded environment. They will be coupled to the methylene protons, resulting in a triplet. The influence of the triple bond's magnetic anisotropy will also affect their chemical shift.[3]
Predicted Chemical Shifts and Multiplicities
The predicted ¹H NMR data is summarized in the table below. These values are estimated based on standard chemical shift ranges for similar functional groups and the electronic effects of the substituents.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-6 | 8.5 - 8.8 | Singlet | 2H |
| -O-CH₂- | ~4.9 | Singlet (s) | 2H |
| -C≡C-CH₃ | ~1.9 | Singlet (s) | 3H |
Table 1: Predicted ¹H NMR Spectral Data for 2-(But-2-yn-1-yloxy)-5-chloropyrimidine.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.
Analysis of Carbon Environments
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Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear at distinct chemical shifts. The carbon atom bearing the chlorine (C-5) and the carbon attached to the butynyloxy group (C-2) will be significantly influenced by these substituents. The C-4 and C-6 carbons will also have characteristic shifts in the aromatic region.
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Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 70-90 ppm.
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Methylene Carbon (-O-CH₂-): The methylene carbon adjacent to the oxygen will be deshielded.
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Methyl Carbon (-CH₃): The terminal methyl carbon of the butynyl group will be the most shielded carbon in the molecule.
Predicted Chemical Shifts
The predicted ¹³C NMR chemical shifts are summarized below. These predictions are based on established values for similar chemical structures.[2][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~165 |
| C-4, C-6 (Pyrimidine) | ~158 |
| C-5 (Pyrimidine) | ~120 |
| -C≡C- (quaternary) | ~80 |
| -C≡C- (quaternary) | ~75 |
| -O-CH₂- | ~55 |
| -CH₃ | ~4 |
Table 2: Predicted ¹³C NMR Spectral Data for 2-(But-2-yn-1-yloxy)-5-chloropyrimidine.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence chemical shifts.[5]
-
Concentration: Prepare a solution of approximately 5-10 mg of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Approximately 16 ppm, centered around 6 ppm.
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Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Structural Visualization and Relationships
The following diagrams illustrate the molecular structure and the key relationships for NMR analysis.
Figure 2: Recommended experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine, a compound of interest in medicinal chemistry. The provided spectral assignments and the robust experimental protocol will serve as a valuable resource for scientists working on the synthesis and characterization of this and related pyrimidine derivatives. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed for further confirmation of the assignments presented herein.
References
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Pérez, M. A., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry. Retrieved from [Link]
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Pérez, M. A., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
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